8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
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Overview
Description
8-Oxa-3-azabicyclo[321]octane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves the aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx . This method allows for the selective transformation of the starting material into the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of bioactive molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Another related compound with a chlorine substituent and a methyl group.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This feature provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
UCWWEFMALKIGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)N |
Origin of Product |
United States |
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